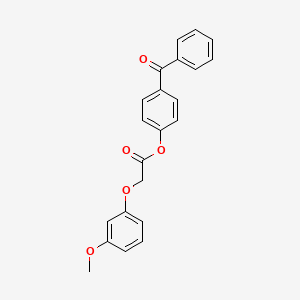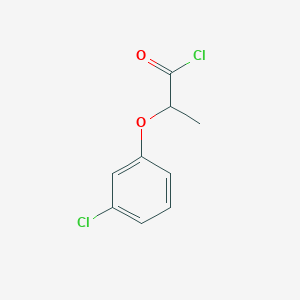
2-(3-Chlorophenoxy)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Chlorophenoxy)propanoyl chloride”, also known as “3-chlorophenoxyacetyl chloride (3-CPAAC)”, is an organic compound that belongs to the class of chloroacetates. It has a molecular formula of C9H8Cl2O2 and a molecular weight of 219.06 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoyl group (C3H5ClO) attached to a chlorophenoxy group. The exact 3D structure is not provided in the search results.
Chemical Reactions Analysis
As an acyl chloride, “this compound” is expected to undergo the characteristic reactions of acyl chlorides . These include reactions with water to form carboxylic acids, with alcohols to form esters, and with ammonia or amines to form amides .
Scientific Research Applications
Lubricating Oil Additives : A study by Mirzoeva et al. (2009) explored the synthesis of derivatives of 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol and their application as anticorrosion and antimicrobial additives to lubricating oils. This implies the potential utility of similar compounds, such as 2-(3-chlorophenoxy)propanoyl chloride, in enhancing the performance of lubricating oils (Mirzoeva, Gasanov, Abbasova, & Allakhverdiev, 2009).
Antibacterial and Antifungal Agents : El-ziaty et al. (2012) synthesized novel 2-propenoyl amide and ester derivatives and tested them for their antibacterial and antifungal properties. Given the structural similarities, this compound could potentially be modified to yield similar biologically active compounds (El-ziaty, Abdalh, Hamed, Shiba, & Abdullha, 2012).
Biosensor Technology : A 2017 study by De La Franier, Jankowski, and Thompson discussed the synthesis of a compound similar to this compound for forming functionalizable monolayers on hydroxylated surfaces, indicating potential applications in biosensor technologies (Brian De La Franier, A. Jankowski, & M. Thompson, 2017).
Chemical Kinetics and Reaction Studies : The kinetics of chlorination reactions involving propanoic acid, where compounds like this compound may serve as intermediates, have been investigated. These studies provide insights into reaction mechanisms in industrial chemical processes (Mäki-Arvela, Salmi, & Paatero, 1995).
Environmental Chemistry : Studies on the radiolytic dechlorination of polychlorinated biphenyls in alkaline 2-propanol solutions could relate to the environmental behavior of chlorinated compounds like this compound (Sawai, Shimokawa, & Shinozaki, 1974).
Safety and Hazards
Future Directions
There is a recent study where a chlorine-containing ibuprofen derivative was synthesized for the first time in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . This suggests that “2-(3-Chlorophenoxy)propanoyl chloride” and similar compounds could be used in the synthesis of new pharmaceuticals .
Properties
IUPAC Name |
2-(3-chlorophenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZDNDXSGIOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2614483.png)
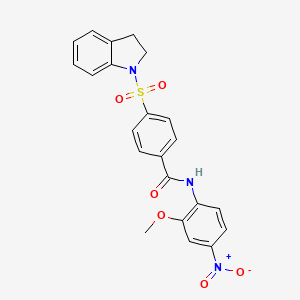
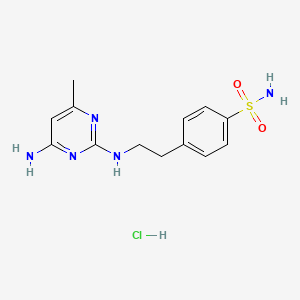

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)

![3-[[(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-N,N-diethylbenzamide](/img/structure/B2614492.png)
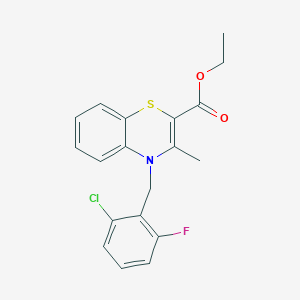
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)
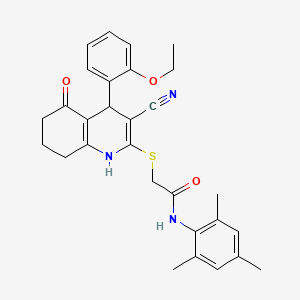
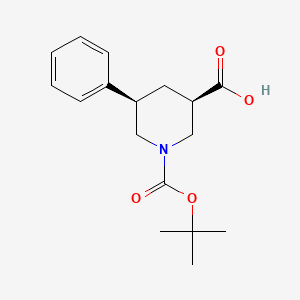
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2614499.png)
